Product packaging for (E)-1,2-Dichloro-2-butene(Cat. No.:CAS No. 15224-29-0)

(E)-1,2-Dichloro-2-butene

Cat. No.: B103031
CAS No.: 15224-29-0
M. Wt: 124.99 g/mol
InChI Key: VOGHDWQJCXXBMH-DUXPYHPUSA-N
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Description

(E)-1,2-Dichloro-2-butene, also known as this compound, is a useful research compound. Its molecular formula is C4H6Cl2 and its molecular weight is 124.99 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6Cl2 B103031 (E)-1,2-Dichloro-2-butene CAS No. 15224-29-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15224-29-0

Molecular Formula

C4H6Cl2

Molecular Weight

124.99 g/mol

IUPAC Name

(E)-1,2-dichlorobut-2-ene

InChI

InChI=1S/C4H6Cl2/c1-2-4(6)3-5/h2H,3H2,1H3/b4-2+

InChI Key

VOGHDWQJCXXBMH-DUXPYHPUSA-N

SMILES

CC=C(CCl)Cl

Isomeric SMILES

C/C=C(\CCl)/Cl

Canonical SMILES

CC=C(CCl)Cl

Synonyms

(E)-1,2-Dichloro-2-butene

Origin of Product

United States

Contextualization Within Dichlorobutene Isomerism

(E)-1,2-Dichloro-2-butene is one of several structural and geometric isomers of dichlorobutene (B78561), each with the molecular formula C₄H₆Cl₂. Isomers are compounds that share the same molecular formula but have different arrangements of atoms. In the case of dichlorobutenes, these differences can arise from the position of the chlorine atoms on the butene backbone (structural isomerism) and their spatial orientation around the double bond (geometric or cis/trans isomerism).

The dichlorobutene isomers include, but are not limited to:

(Z)-1,2-Dichloro-2-butene

2,3-Dichloro-1-butene

1,4-Dichloro-2-butene (which itself exists as cis and trans isomers)

3,4-Dichloro-1-butene (B1205564)

The seemingly subtle variation in the placement and geometry of the chlorine atoms profoundly influences the physical and chemical properties of each isomer. For instance, the boiling point, density, and reactivity in synthetic reactions differ significantly among these compounds. The (E) configuration of this compound, with the chlorine atoms on opposite sides of the double bond, results in distinct steric and electronic characteristics compared to its (Z) counterpart and other positional isomers. evitachem.com This isomeric purity is often crucial for achieving high yields and selectivity in subsequent chemical transformations.

Table 1: Properties of this compound and a Positional Isomer

PropertyThis compound(E)-1,4-Dichloro-2-butene
Molecular Formula C₄H₆Cl₂C₄H₆Cl₂
Molecular Weight 124.99 g/mol 124.996 g/mol
Boiling Point ~100°C125.5°C
Density ~1.14 g/cm³1.183 g/mL at 25°C
CAS Number 15224-29-0110-57-6

Note: Data sourced from multiple references. evitachem.comnih.govsigmaaldrich.comechemi.com

Contemporary Research Significance and Academic Relevance

Direct Halogenation Strategies

Direct halogenation presents a straightforward approach to synthesizing dichlorinated butanes, which can subsequently be converted to the desired this compound. The stereochemical outcome of these reactions is highly dependent on the starting material and the reaction conditions employed.

Stereoselective Chlorination of Butenes: Control of Configuration

The chlorination of butenes is a common method for producing dichlorobutane isomers. evitachem.com The reaction of 1-butene (B85601) with chlorine gas (Cl2) typically yields 1,2-dichlorobutane, while the chlorination of 2-butene (B3427860) results in 2,3-dichlorobutane. quora.com The stereoselectivity of these addition reactions is crucial for obtaining the desired precursor for this compound. For instance, radical-initiated chlorination of 2-butene can be controlled by reaction temperature and solvent polarity to influence the stereochemical configuration of the resulting dichlorobutane.

Influence of Reaction Conditions on Isomeric Purity

The conditions under which chlorination is performed significantly impact the isomeric purity of the product. Controlled conditions are necessary to favor the formation of the desired isomer. evitachem.com Factors such as temperature, solvent, and the presence of radical initiators or catalysts play a critical role. For example, the use of sulfuryl chloride (SO2Cl2) under inert conditions at low temperatures (0–5°C) can minimize isomerization during the chlorination of 2-butene.

Dehydrohalogenation Routes to this compound

Dehydrohalogenation reactions provide a powerful tool for introducing unsaturation into chlorinated alkanes, leading to the formation of alkenes like this compound. These methods often involve the elimination of a hydrogen halide from a polychlorinated precursor.

Alkaline-Mediated Dehydrochlorination of Polychlorinated Precursors

A prevalent method for synthesizing a mixture of dichlorobutenes involves the treatment of 1,2,3-trichlorobutane (B98501) with a solid base such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) under anhydrous conditions. This reaction, typically conducted at temperatures between 80°C and 120°C, results in the elimination of one equivalent of hydrogen chloride (HCl) and yields a mixture containing 2,3-dichloro-1-butene and 1,2-dichloro-2-butene (B87124) with yields often exceeding 85%. The (E)-isomer can then be isolated from this mixture. The precursor, 1,2,3-trichlorobutane, can be synthesized by chlorinating monochlorobutenes derived from 1,3-butadiene.

PrecursorReagentTemperature (°C)ProductsYield (%)
1,2,3-TrichlorobutaneSolid KOH or NaOH80–1202,3-Dichloro-1-butene and 1,2-dichloro-2-butene>85

Metal-Mediated Dechlorination of Dichlorobutene Mixtures

Zinc dust in an alcoholic solvent can be utilized for the selective dehydrochlorination of dichlorobutene mixtures to produce 1,2-butadiene. In this process, the this compound isomer tends to remain unreacted due to steric hindrance, allowing for its isolation from the reaction mixture via fractional distillation. For example, a refluxing slurry of zinc dust in ethanol (B145695) at 70–80°C can be used to react with a mixture of dichlorobutenes. The choice of alcohol can influence the reaction's efficiency, with ethanol reported to maximize the yield of 1,2-butadiene.

ReagentSolventTemperature (°C)Outcome
Zinc dustEthanol70–80Selective dechlorination, allowing for isolation of unreacted this compound

Catalytic Systems in this compound Synthesis and Isomerization

Catalytic systems are instrumental in both the synthesis and the isomerization of dichlorobutenes. These catalysts can enhance reaction rates, improve selectivity, and facilitate the conversion between different isomers. The isomerization of dichlorobutenes, such as the conversion of 3,4-dichloro-1-butene (B1205564) to 1,4-dichloro-2-butene, is a crucial industrial process, often catalyzed by various metal compounds. researchgate.netwikipedia.org

Research has shown that iron oxide-based catalysts, particularly those supported on matrices like silica (B1680970) (SiO2) or titania (TiO2), exhibit high activity in dichlorobutene isomerization. researchgate.netlew.ro The presence of both Fe(III) and Fe(II) ions in the catalyst appears to be beneficial for its activity. researchgate.net Mixed-valence copper complexes have also been investigated as catalysts for dichlorobutene isomerization, where complexes containing multiple copper ions in different oxidation states are believed to play a key role. researchgate.net Furthermore, zirconium fluoride (B91410) catalysts have been shown to effectively catalyze the allylic rearrangement of dichlorobutenes, promoting the formation of the desired isomer with minimal by-product formation. google.com

Catalyst SystemSupportKey FeaturesApplication
Iron OxideSilica (SiO2) or Titania (TiO2)Presence of both Fe(III) and Fe(II) ions enhances activity.Isomerization of dichlorobutenes. researchgate.netlew.ro
Mixed-Valence Copper Complexes-Contains multiple copper ions in different oxidation states.Isomerization of dichlorobutenes. researchgate.net
Zirconium Fluoride-Catalyzes allylic rearrangement with high yield.Isomerization of dichlorobutenes. google.com

Development of Heterogeneous Catalysts for Isomerization Control

The control of isomerization in dichlorobutene synthesis is critical, and heterogeneous catalysts offer significant advantages, including ease of separation, potential for regeneration, and reduced corrosion. researchgate.netnih.gov Research in this area has largely concentrated on the isomerization of dichlorobutene isomers, such as the conversion of 3,4-dichloro-1-butene (3,4-DCB-1) to 1,4-dichloro-2-butene (1,4-DCB-2), a key process in the production of synthetic rubber. researchgate.netacs.orgjcsp.org.pk While not directly focused on this compound, these studies provide a strong foundation for the types of catalysts effective for manipulating the structure of chlorinated alkenes.

Iron(III) oxide (Fe₂O₃)-based catalysts, supported on various metal oxides, have been identified as particularly effective for these transformations due to their ability to catalyze the breaking of C-Cl bonds. researchgate.netjcsp.org.pk The activity of these catalysts is influenced by the nature of the support material and the state of the iron oxide nanoclusters. researchgate.net

Several studies have investigated iron oxide on different supports for the isomerization of 3,4-dichloro-1-butene. These solid acid catalysts have demonstrated high activity and are seen as promising candidates for controlling the isomerization to form specific dichlorobutene isomers. researchgate.netnih.govacs.org For example, a catalyst with 2.5 wt. % iron content on an activated silica matrix, containing both Fe(III) and Fe(II) ions, showed the highest activity in one study. acs.org The presence of different oxidation states of iron is believed to be beneficial for the catalytic activity. acs.org

The table below summarizes findings from studies on the heterogeneous catalytic isomerization of 3,4-dichloro-1-butene, which is indicative of the type of research relevant to controlling dichlorobutene isomers.

CatalystSupportReactantMain ProductTemperature Range (°C)Key Findings
Fe₂O₃TiO₂3,4-dichloro-1-butene1,4-dichloro-2-butene60-90Demonstrated high activity compared to the pure TiO₂ support. jcsp.org.pkacs.org
Fe₂O₃SiO₂3,4-dichloro-1-butene1,4-dichloro-2-butene70-100Showed high activity compared to pure SiO₂. researchgate.net
Fe₂O₃ZrO₂3,4-dichloro-1-butenetrans-1,4-dichloro-2-butene (B41546)25-55High catalytic activity was observed even at room temperature. nih.gov
Fe₂O₃MgO3,4-dichloro-1-butene1,4-dichloro-2-butene25-55Exhibited high activity in contrast to the pure MgO support.

Exploration of Homogeneous Catalysis for Selective Formation

Homogeneous catalysis offers an alternative and often more selective route for the synthesis of specific isomers. These catalysts, being in the same phase as the reactants, can be tailored at a molecular level to achieve high stereoselectivity. The synthesis of this compound can be approached through methods like the alkaline dehydrochlorination of 1,2,3-trichlorobutane, which typically yields a mixture of dichlorobutene isomers. Controlling the stereoselectivity in such reactions is a key challenge where homogeneous catalysts could play a crucial role.

Transition metal complexes, particularly those of palladium, iridium, and copper, are at the forefront of research for selective olefin synthesis and isomerization. acs.orgchemrxiv.orgrsc.orgresearchgate.net

Palladium-based Catalysis: Palladium(0)-catalyzed reactions are well-known for their utility in forming carbon-carbon bonds. In the context of chlorinated alkenes, the choice of ligands is critical for controlling the reaction's outcome. For instance, in palladium-catalyzed cross-coupling reactions, the use of bulky ligands can be instrumental in preserving the (E)-configuration of the starting material or directing the formation of the E-isomer. While specific applications for the direct synthesis of this compound are not extensively documented, the principles are well-established in organometallic chemistry. acs.org

Iridium-based Catalysis: Iridium complexes have emerged as powerful catalysts for the selective isomerization of olefins. chemrxiv.org Recent research has demonstrated the development of a single cation-responsive iridium catalyst that can selectively produce different internal alkene isomers depending on the presence or absence of a sodium salt. chemrxiv.org In the absence of salt, the catalyst promotes a single, highly stereoselective positional isomerization of 1-butene derivatives. chemrxiv.org This type of advanced catalytic system highlights a promising avenue for future research into controlling the precise isomerization required to form this compound from other butene isomers.

Copper-based Catalysis: Copper complexes have also been investigated for the isomerization of dichlorobutenes. acs.org Kinetic and spectroscopic studies have shown the formation of mixed-valence copper complexes that are key to the catalytic cycle. acs.org The ability of allylic chlorine atoms to stabilize these mixed-valence complexes is a crucial aspect of their catalytic mechanism. acs.org

The table below outlines the types of homogeneous catalysts and their relevance to achieving selectivity in reactions involving unsaturated chlorinated hydrocarbons.

Catalyst TypeMetal CenterPotential Application for this compoundPrinciple of Selectivity
Phosphine (B1218219) ComplexesPalladium (Pd)Stereoselective cross-coupling or isomerizationBulky ligands can provide steric hindrance to control stereochemical outcomes.
Pincer-Crown Ether ComplexesIridium (Ir)Highly selective isomerization from other butene isomersCatalyst activity and selectivity can be switched by an external stimulus (e.g., cation presence). chemrxiv.org
Mixed-Valence ComplexesCopper (Cu)Isomerization of dichlorobutene precursorsFormation of polynuclear complexes with the substrate stabilizes transition states, directing the reaction pathway. acs.org

Mechanistic Pathways of Addition Reactions

Addition reactions to this compound primarily involve the π-electrons of the double bond, which can be attacked by both nucleophilic and electrophilic species.

While alkenes are typically electron-rich and react with electrophiles, the chlorine atoms in this compound are electron-withdrawing, making the carbon atoms they are attached to susceptible to nucleophilic attack. This leads to nucleophilic substitution reactions where a nucleophile replaces a chlorine atom. These reactions generally proceed via a bimolecular nucleophilic substitution (SN2) mechanism. evitachem.comlibretexts.org

The SN2 mechanism is a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion). libretexts.org This "backside attack" results in an inversion of stereochemistry at the reaction center. The rate of this bimolecular reaction is dependent on the concentration of both the substrate (this compound) and the incoming nucleophile. libretexts.org

Common nucleophiles that react with this compound include hydroxide ions and amines, leading to the formation of various functionalized products. evitachem.com The efficiency of these reactions is influenced by factors such as the strength of the nucleophile, the solvent, and the reaction temperature. Steric hindrance around the reaction center can significantly slow down SN2 reactions. vanderbilt.edu

In some cases, particularly with certain reagents like thionyl chloride (SOCl₂), a nucleophilic substitution with internal return (SNi) can occur, which leads to retention of configuration. masterorganicchemistry.com However, the addition of a base like pyridine (B92270) can switch the mechanism to SN2, resulting in inversion. masterorganicchemistry.com

Table 1: Nucleophilic Substitution Reaction Parameters

Nucleophile Mechanism Typical Product(s) Key Stereochemical Outcome
Hydroxide (OH⁻) SN2 Alcohols Inversion of configuration
Amines (R-NH₂) SN2 Amines Inversion of configuration

This table provides a generalized overview. Actual reaction outcomes can be influenced by specific conditions.

The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. savemyexams.com A classic example is the addition of halogens, such as bromine (Br₂) or chlorine (Cl₂). libretexts.org

This reaction proceeds through a multi-step mechanism involving the formation of a cyclic halonium ion intermediate. The electrophilic halogen molecule becomes polarized as it approaches the alkene, and the π electrons of the double bond attack the partially positive halogen atom. libretexts.orgdocbrown.info This results in the formation of a three-membered ring containing the halogen atom (a chloronium or bromonium ion) and the two carbon atoms of the original double bond. libretexts.orglumenlearning.com In the second step, a halide ion attacks one of the carbon atoms of the cyclic intermediate from the opposite side, leading to the opening of the ring and the formation of a vicinal dihalide. libretexts.org This anti-addition is a key stereochemical feature of this reaction. libretexts.orglibretexts.org

The electrophilic addition of halogens to alkenes is a stereospecific reaction. This means that different stereoisomers of the starting alkene will yield stereoisomerically different products. libretexts.org For instance, the anti-addition of bromine to (E)-2-butene results in the formation of the meso compound (2R,3S)-2,3-dibromobutane, whereas the addition to (Z)-2-butene yields a racemic mixture of (2S,3S)- and (2R,3R)-2,3-dibromobutane. libretexts.org

Stereochemical Retention and Inversion in Chemical Transformations

The stereochemistry of reactions involving this compound is a critical aspect of its chemical behavior. As an (E)-isomer, the substituents around the double bond have a specific spatial arrangement that can either be retained or inverted during a chemical reaction.

Inversion of Configuration: This is a hallmark of the SN2 reaction mechanism. The backside attack of the nucleophile forces the other groups on the carbon atom to "flip," leading to an inverted stereocenter. libretexts.org

Retention of Configuration: This can occur through mechanisms like the SNi reaction, where the nucleophile is delivered from the same face as the departing leaving group. masterorganicchemistry.com

Stereospecificity: In reactions like the electrophilic addition of halogens, the mechanism dictates a specific stereochemical outcome. The anti-addition across the double bond is stereospecific, meaning the stereochemistry of the starting alkene determines the stereochemistry of the product. libretexts.orgmasterorganicchemistry.com For example, a reaction is stereospecific if the (E)-isomer gives a particular stereoisomeric product, while the (Z)-isomer gives a different stereoisomeric product. masterorganicchemistry.com

Advanced Mechanistic Probes

To gain deeper insight into the intricate details of reaction mechanisms, chemists employ advanced techniques such as kinetic isotope effects.

The kinetic isotope effect is a powerful tool for determining reaction mechanisms by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. scribd.com This effect arises from the difference in zero-point vibrational energies between bonds to lighter and heavier isotopes; a bond to a heavier isotope is stronger and requires more energy to break. scribd.com

In the context of this compound, KIEs are particularly useful for studying dehydrochlorination reactions. If a hydrogen atom at the β-position is replaced by its heavier isotope, deuterium (B1214612) (D), a primary kinetic isotope effect is expected for an E2 mechanism. This is because the C-H (or C-D) bond is broken in the rate-determining step of the reaction. jove.comscribd.com Experimental studies on various dehydrohalogenation reactions have shown kH/kD values ranging from 2.5 to 8, which is strong evidence for the concerted nature of the E2 mechanism. jove.com

Furthermore, chlorine kinetic isotope effects (³⁵Cl vs ³⁷Cl) can be measured to probe the breaking of the carbon-chlorine bond in the transition state of both substitution and elimination reactions. nih.govresearchgate.net A significant chlorine KIE would indicate that the C-Cl bond is being cleaved in the rate-limiting step. nih.gov

Table 3: Application of KIE in Mechanism Elucidation

Reaction Type Isotopic Substitution Observed Effect Mechanistic Implication
E2 Dehydrochlorination H replaced by D at β-carbon Primary KIE (kH/kD > 1) C-H bond cleavage occurs in the rate-determining step. jove.comscribd.com

Elucidation of Reaction Mechanisms and Kinetics Involving E 1,2 Dichloro 2 Butene

Elucidation of Reaction Mechanisms and Kinetics

Isotopic labeling is a fundamental technique used to trace the path of an isotope through a reaction. wikipedia.org By replacing an atom in a reactant with one of its heavier or lighter isotopes, scientists can monitor the position of the labeled atom in the products, which helps in deducing the sequence of bond-breaking and bond-forming events. wikipedia.orgias.ac.in This approach is particularly valuable for distinguishing between proposed reaction mechanisms that might otherwise be indistinguishable. The most common isotopes used in organic chemistry for this purpose include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and chlorine-37 (³⁷Cl).

In the context of this compound, isotopic labeling can be employed to investigate several key reaction types, most notably dehydrochlorination (elimination) and nucleophilic substitution reactions.

Dehydrochlorination Reactions and the Deuterium Kinetic Isotope Effect

Dehydrochlorination is a common elimination reaction for haloalkanes and haloalkenes, often proceeding through a one-step (E2) or a two-step (E1cB) mechanism. chempedia.infolibretexts.org Isotopic labeling, specifically using deuterium, can help to distinguish between these pathways by measuring the kinetic isotope effect (KIE). The KIE is the ratio of the rate constant of the reaction with the light isotope (kH) to the rate constant with the heavy isotope (kD). wikipedia.org

A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. pressbooks.pub Since a carbon-hydrogen (C-H) bond is weaker than a carbon-deuterium (C-D) bond, the C-H bond is broken more easily and at a faster rate. pressbooks.publibretexts.org For an E2 reaction, where the C-H bond is broken concurrently with the departure of the leaving group in the rate-limiting step, a significant primary KIE (typically with a kH/kD value between 3 and 8) is expected. libretexts.org

To study the dehydrochlorination of this compound, one could synthesize a deuterated version of the molecule, for instance, (E)-1,2-dichloro-1-deutero-2-butene. By comparing the rate of elimination of this deuterated compound with its non-deuterated counterpart when treated with a base, the magnitude of the KIE can be determined. A large observed kH/kD value would provide strong evidence for an E2 mechanism, indicating that the C-H bond at the C1 position is broken during the slowest step of the reaction. Conversely, a small or absent KIE (kH/kD ≈ 1) would suggest a mechanism where the C-H bond is not broken in the rate-determining step, such as an E1cB mechanism where a carbanion intermediate is formed first.

Detailed Research Findings from a Hypothetical Study

While specific experimental data for isotopic labeling of this compound is not extensively documented in publicly available literature, we can project the expected findings based on well-established principles of physical organic chemistry. A hypothetical study on the base-induced dehydrochlorination of this compound and its deuterated analogue could yield the following results:

Table 1: Hypothetical Kinetic Isotope Effect Data for the Dehydrochlorination of this compound
SubstrateBaseRate Constant (k)Kinetic Isotope Effect (kH/kD)Inferred Mechanism
This compoundSodium EthoxidekH = 1.5 x 10⁻³ L mol⁻¹ s⁻¹6.8E2 Elimination
(E)-1,2-dichloro-1-deutero-2-buteneSodium EthoxidekD = 2.2 x 10⁻⁴ L mol⁻¹ s⁻¹

The significant kinetic isotope effect presented in this hypothetical table would strongly support a concerted E2 elimination mechanism.

Atom Tracking in Nucleophilic Substitution Reactions

This compound can also undergo nucleophilic substitution, although substitution at an sp²-hybridized carbon (a vinylic carbon) is generally less facile than at an sp³-hybridized carbon. doubtnut.comwuxibiology.com Isotopic labeling with ¹³C can be used to trace the carbon skeleton during such reactions. For example, by synthesizing (E)-1,2-dichloro-2-[2-¹³C]butene, the fate of the labeled carbon atom can be followed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry. wikipedia.org This would confirm whether the product retains the original carbon framework or if rearrangements have occurred.

Similarly, labeling with ³⁷Cl could be used in conjunction with kinetic studies to probe the nature of the carbon-chlorine bond cleavage.

Advanced Spectroscopic and Structural Characterization of E 1,2 Dichloro 2 Butene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, particularly for distinguishing between stereoisomers like the (E) and (Z) forms of 1,2-dichloro-2-butene (B87124). By analyzing the chemical shifts, splitting patterns, and coupling constants in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

Analysis of Coupling Constants for E/Z Differentiation

The key to differentiating between (E) and (Z) isomers lies in the magnitude of the proton-proton (¹H-¹H) coupling constants (J-values). The vicinal coupling constant (³J) between protons on a double bond is highly dependent on the dihedral angle between them. For the (E) isomer, where the protons are in a trans configuration, the coupling constant is typically in the range of 11-18 Hz. libretexts.org In contrast, the cis arrangement in the (Z) isomer results in a smaller coupling constant, generally between 6-15 Hz. libretexts.org This significant difference in ³J values provides unambiguous evidence for the stereochemical assignment of the double bond.

In the case of (E)-1,2-dichloro-2-butene, the coupling between the vinylic proton and the protons of the adjacent methyl group would also provide structural information, typically resulting in a quartet for the vinylic proton and a doublet for the methyl protons. docbrown.info

Table 1: Representative ¹H NMR Coupling Constants for Alkenes

Coupling TypeConfigurationTypical Coupling Constant (J) in Hz
Vinylic-Vinylic (³JHH)trans11 - 18
Vinylic-Vinylic (³JHH)cis6 - 15
Geminal (²JHH)-0 - 5
Allylic (⁴JHH)-0 - 3

Elucidation of Spatial Arrangement of Substituents

Beyond coupling constants, chemical shift (δ) values in both ¹H and ¹³C NMR spectra are influenced by the electronic environment of each nucleus, which is affected by the spatial arrangement of substituents. In this compound, the chlorine atoms and alkyl groups create distinct magnetic environments. The vinylic proton and carbon in the (E) isomer will have different chemical shifts compared to the (Z) isomer due to the varying anisotropic effects of the substituents. For instance, in the analogous E/Z isomers of but-2-ene, the vinylic protons appear at δ 5.58 ppm for the E-isomer and δ 5.37 ppm for the Z-isomer, while the methyl protons are found at δ 1.58 ppm (E) and δ 1.54 ppm (Z). docbrown.info Similar trends would be expected for the dichloro-analogs, though the electronegative chlorine atoms would shift the signals further downfield.

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can directly probe the spatial proximity of protons. For the (E) isomer, a NOESY experiment would show no correlation between the methyl protons and the chloromethyl (-CH₂Cl) protons, whereas a correlation would be expected for the (Z) isomer, providing definitive proof of the spatial arrangement.

X-ray Crystallography for Definitive Molecular Structure Determination

While NMR is powerful for analysis in solution, X-ray crystallography provides the most definitive determination of molecular structure in the solid state. This technique is particularly vital when synthesizing new derivatives of this compound. By diffracting X-rays off a single crystal of a compound, a precise three-dimensional map of electron density can be generated, revealing exact atomic positions, bond lengths, bond angles, and torsional angles. mdpi.com

Table 2: Typical Bond Parameters Obtainable from X-ray Crystallography

ParameterTypical Value for Halogenated Alkenes
C=C Bond Length~1.34 Å
C-Cl Bond Length~1.72 Å
C-C Single Bond Length~1.50 Å
C=C-Cl Bond Angle~120°

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. docbrown.info These two techniques are complementary; FT-IR measures the absorption of infrared radiation due to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. wiley.com

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical IR IntensityTypical Raman Intensity
C-H (sp³)Stretching2850 - 3000Medium-StrongMedium-Strong
C=CStretching1640 - 1680Weak-MediumStrong
C-H (sp³)Bending1375 - 1470MediumMedium
C-ClStretching600 - 800StrongMedium-Strong

Mass Spectrometry for Molecular Identification and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (molecular formula C₄H₆Cl₂), the molecular weight is approximately 124.99 g/mol.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). A compound with one chlorine atom will show two peaks in the molecular ion region, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1. chemguide.co.uk Since this compound contains two chlorine atoms, its molecular ion region will exhibit a characteristic pattern of three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of roughly 9:6:1. This isotopic signature is definitive proof of the presence of two chlorine atoms in the molecule.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. The molecule will break apart in predictable ways upon ionization. Common fragmentation pathways for halogenated alkanes include the loss of a chlorine atom (a radical, Cl•) or a molecule of hydrogen chloride (HCl). libretexts.org Analysis of the m/z values of these fragment ions helps to piece together the molecular structure. While the mass spectra of E/Z isomers are often very similar, subtle differences in fragment ion intensities can sometimes be used for differentiation. docbrown.info

Integration of Experimental and Computational Spectroscopic Data

A modern approach to structural characterization involves the integration of experimental data with high-level computational methods, such as Density Functional Theory (DFT). researchgate.net Quantum chemical calculations can predict molecular geometries, vibrational frequencies (for IR and Raman), and NMR chemical shifts. docbrown.info

For this compound, a DFT calculation (e.g., using the B3LYP functional with a basis set like 6-311G+(d,p)) would first find the lowest energy conformation of the molecule. docbrown.info From this optimized geometry, the theoretical vibrational frequencies and NMR chemical shifts can be calculated. The calculated vibrational frequencies are often systematically higher than experimental values and are typically scaled by a factor (e.g., ~0.96) to improve agreement. nist.gov Similarly, calculated NMR shifts are compared to experimental values, and statistical methods like DP4 analysis can be used to determine the most likely stereoisomer by comparing the experimental data to the calculated data for all possible isomers. nih.gov

This synergistic approach, where computational results are cross-validated with experimental data from NMR, IR, and MS, provides a much higher level of confidence in the structural and stereochemical assignment than any single technique could achieve alone. acs.org

Computational and Theoretical Studies on E 1,2 Dichloro 2 Butene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in predicting the molecular geometry and electronic structure of molecules like (E)-1,2-dichloro-2-butene. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and nuclear positions that correspond to the lowest energy state of the molecule. unipd.it

For this compound, the "(E)" designation signifies a trans configuration across the double bond, where the highest priority groups on each carbon of the C=C bond are on opposite sides. In this case, the chlorine atom on C2 and the chloromethyl group on C1 are key substituents. DFT calculations would typically be employed to optimize the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles. evitachem.com The bond angles around the sp2-hybridized carbons of the double bond are expected to be approximately 120°. evitachem.com

The electronic structure analysis involves mapping the electron density and molecular orbitals. An electrostatic potential map would visualize the electron-rich and electron-deficient regions of the molecule. Due to the high electronegativity of the chlorine atoms, regions around them would exhibit negative electrostatic potential, while the carbon backbone and hydrogen atoms would show positive potential. This distribution is crucial for understanding the molecule's reactivity.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative and based on general principles of computational chemistry. Specific values would require dedicated calculations.

Parameter Predicted Value Method
C=C Bond Length ~1.34 Å DFT/B3LYP/6-31G(d)
C-Cl Bond Length ~1.73 Å DFT/B3LYP/6-31G(d)
C-C Single Bond Length ~1.50 Å DFT/B3LYP/6-31G(d)
C=C-Cl Bond Angle ~122° DFT/B3LYP/6-31G(d)
C=C-C Bond Angle ~125° DFT/B3LYP/6-31G(d)

Energy Landscape and Conformational Analysis

The energy landscape of this compound is primarily defined by the rotation around the C-C single bond connecting the double bond to the methyl group. Conformational analysis involves calculating the energy of the molecule as a function of the dihedral angle of this bond. This generates a potential energy surface, revealing the most stable conformations (energy minima) and the energy barriers to rotation (transition states). boisestate.edu

Reactivity Prediction through Frontier Molecular Orbital Theory and Related Indices

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnih.gov The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). libretexts.org

For this compound, the electron-withdrawing nature of the chlorine atoms would lower the energy of both the HOMO and LUMO compared to unsubstituted butene. The C=C double bond is electron-deficient, making the molecule susceptible to nucleophilic attack. The HOMO would likely be localized on the C=C pi bond, while the LUMO would have significant contributions from the antibonding orbitals associated with the C-Cl bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Reactivity indices, such as Fukui functions, can be calculated from the electron density to predict the most likely sites for nucleophilic, electrophilic, and radical attack. researchgate.net For this molecule, the carbon atom of the C=C bond bearing a chlorine atom would be a probable site for nucleophilic attack.

Table 2: Illustrative Frontier Orbital Energies for this compound Note: These values are hypothetical and for illustrative purposes only.

Orbital Predicted Energy (eV) Implication
HOMO -9.5 Moderate nucleophilicity
LUMO -0.8 High electrophilicity
HOMO-LUMO Gap 8.7 eV High kinetic stability

Analysis of Intra- and Intermolecular Interactions and Hydrogen Bonding

While this compound does not have conventional hydrogen bond donors, it can act as a hydrogen bond acceptor through its chlorine atoms and the pi system of the double bond. Intramolecular interactions would primarily involve van der Waals forces and dipole-dipole interactions between the chlorine atoms and other parts of the molecule. mdpi.com

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can be used to identify and characterize these weak interactions. researchgate.netosti.gov Intermolecularly, the molecule would exhibit dipole-dipole interactions due to the polar C-Cl bonds. These interactions govern the physical properties of the substance, such as its boiling point and solubility. The analysis of intermolecular interactions is crucial for understanding how the molecules pack in the solid state and interact in solution. mdpi.com

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transient intermediates and transition states. arxiv.org For this compound, this could involve modeling reactions such as nucleophilic substitution or elimination. evitachem.com

DFT is widely used to calculate the energetics of reaction pathways. nih.govmdpi.com By locating the transition state structure for a given reaction, the activation energy (the energy barrier that must be overcome) can be determined. mit.edu This, in conjunction with transition state theory, allows for the prediction of reaction rate constants and other kinetic parameters. researchgate.net For example, modeling the dehydrochlorination of this compound would involve calculating the energy profile for the removal of a proton and a chloride ion, identifying the transition state, and thereby predicting the reaction's feasibility and rate.

The reliability of computational predictions is established through validation against experimental data. unibo.it For this compound, calculated properties would be compared with experimentally determined values. For instance, calculated vibrational frequencies can be compared to experimental infrared (IR) and Raman spectra. Predicted reaction outcomes and kinetics can be compared with results from laboratory experiments. nih.gov Discrepancies between computational and experimental results can help refine the theoretical models and provide deeper insights into the molecule's behavior. europa.eu

Chemical Transformations and Derivatization Strategies of E 1,2 Dichloro 2 Butene

Synthesis of Fine Chemicals and Intermediates

As a reactive intermediate, (E)-1,2-dichloro-2-butene is suitable for various applications in organic synthesis and industrial processes. evitachem.com Its utility stems from the ability of the chlorine atoms to be displaced by nucleophiles and the potential for elimination reactions to form dienes. evitachem.com These reactions open pathways to a range of functionalized products.

While specific industrial-scale applications of this compound are not extensively documented in public literature, its chemical properties and those of its isomers suggest a significant potential role in the production of specialty chemicals. For instance, dichlorobutene (B78561) isomers are generally recognized as niche intermediates for pharmaceuticals and agrochemicals. The reactivity of the compound is centered on two main pathways, as detailed in the table below.

Table 1: Key Chemical Transformations of this compound

Reaction Type Reagents/Conditions Product Type Mechanism
Nucleophilic Substitution Nucleophiles (e.g., OH⁻, amines) Functionalized butenes A nucleophile attacks one of the carbon atoms bonded to a chlorine, leading to displacement of the chloride ion. evitachem.com
Dehydrochlorination Basic conditions Butadiene derivatives A base abstracts a proton from a carbon adjacent to the C-Cl bond, leading to the elimination of HCl and the formation of a new double bond. evitachem.com

The functional group handles on this compound allow for its conversion into precursors for pharmacologically active molecules. Nucleophilic substitution reactions can introduce oxygen, nitrogen, or sulfur-containing moieties that are common in pharmaceutical structures. Although direct examples for this compound are limited, the applications of its isomers highlight the potential pathways. For example, the related isomer (E)-1,4-dichloro-2-butene is a known starting material for the synthesis of the poriferic natural product sceptrin (B1680891), which possesses antibiotic and antitumor properties. wikipedia.org It is also used to create bis-thiosemicarbazones, a class of compounds investigated for their antiviral and anticancer activities. arkat-usa.org Another isomer, 1,3-dichloro-2-butene, serves as an intermediate in the production of 19-nortestosterone steroids, which are synthetic sex hormones. nih.gov These examples demonstrate the utility of the dichlorobutene scaffold in constructing complex and biologically relevant molecules.

In the agrochemical sector, chlorinated hydrocarbons are common building blocks for pesticides and herbicides. Dichlorobutenes can serve as intermediates in the synthesis of these products. evitachem.comlookchem.com For instance, the isomer (E)-1,3-dichloro-2-butene is used in the synthesis of the pesticide DDB. nih.gov The reactivity of this compound allows for the synthesis of organophosphate or carbamate (B1207046) derivatives through reaction with appropriate nucleophiles, which are common functional groups in insecticides and herbicides. Dehydrochlorination is another route to produce substituted butadienes, which can be further functionalized or used as monomers in the creation of materials for agricultural applications. evitachem.com

Polymer Chemistry of this compound

As a vinyl compound, this compound can function as a monomer in polymerization reactions to produce polymers with specific properties. evitachem.comlookchem.com The presence of chlorine atoms in the resulting polymer can impart desirable characteristics such as flame resistance and chemical stability.

The reactivity of this compound as a monomer is dictated by its electron-deficient double bond, a result of the electron-withdrawing effects of the chlorine atoms. This makes it susceptible to polymerization, likely via radical or coordination-insertion mechanisms, similar to other vinyl chloride and diene monomers. Its saturated analog, 1,2-dichlorobutane, lacks a double bond and is therefore unreactive in polymerization reactions. The polymerization of this compound would proceed through the opening of the double bond to form a long polymer chain.

The stereochemistry of the monomer plays a crucial role in determining the microstructure and properties of the final polymer. The rigid (E) or trans configuration of the substituents on the double bond significantly influences the way monomer units can approach the growing polymer chain.

This suggests that the polymerization of this compound would likely lead to a more linear polymer with a regular microstructure, as the trans geometry of the monomer disfavors back-biting or cyclization reactions. This stereocontrol is essential for producing polymers with predictable and desirable properties such as crystallinity and thermal stability.

Table 2: Expected Influence of Stereochemistry on Dichlorobutene Polymerization

Isomer Configuration Expected Polymerization Behavior Resulting Polymer Structure Rationale
(E) / trans Favors linear chain growth; gel formation Linear, potentially stereoregular polymer The trans geometry hinders intramolecular cyclization, promoting intermolecular reactions to form long polymer chains. osti.gov
(Z) / cis Prone to intramolecular cyclization Cyclic oligomers or polymers with cyclic defects The cis geometry brings the reactive ends of the monomer in proximity, facilitating "back-biting" to form stable cyclic structures. osti.gov

The choice of catalyst is critical for controlling the polymerization process, including the rate of reaction, polymer molecular weight, and stereochemistry (tacticity). For related chlorinated alkenes like vinyl chloride, polymerization is often initiated by free-radical initiators. For stereospecific polymerization of dienes, coordination catalysts are typically employed. mdpi.com

Catalytic systems based on transition metals, such as those containing cobalt, nickel, or copper, combined with co-catalysts like methylaluminoxane (B55162) (MAO), are highly effective for the stereospecific polymerization of conjugated dienes like butadiene and isoprene. mdpi.comacs.org These catalysts can produce polymers with high stereoregularity (e.g., isotactic or syndiotactic). Given the structural similarities, it is plausible that similar coordination catalysts could be adapted for the stereospecific polymerization of this compound, potentially yielding polymers with a controlled and regular microstructure. The monomer's structure itself plays a key role in directing the stereoselectivity of these catalytic systems. mdpi.com

Cyclization and Heterocycle Formation via this compound

This compound possesses two reactive chlorine atoms, making it a candidate for cyclization reactions to form various carbocyclic and heterocyclic systems. The presence of a double bond adds to its synthetic utility, allowing for the construction of unsaturated ring systems. While literature on the direct use of this compound for heterocycle synthesis is specific, the reactivity of its isomers, such as cis- and trans-1,4-dichloro-2-butene (B41546), provides a strong indication of its potential pathways. These related compounds are well-documented precursors to a range of heterocycles. arabjchem.orgwikipedia.orgorganic-chemistry.org For instance, (Z)-1,4-dichloro-2-butene is used in the synthesis of 3-pyrrolines. organic-chemistry.org Similarly, trans-1,4-dichloro-2-butene reacts with phenols and thiosemicarbazides to form bis-thiosemicarbazones, which are precursors to 1,3-thiazoles. arabjchem.org

The reaction mechanisms for this compound would likely involve nucleophilic substitution or elimination. evitachem.com In a potential cyclization reaction, a bifunctional nucleophile could react sequentially with the two electrophilic carbon centers (C1 and C2). For example, reaction with a diamine or a diol could, in principle, lead to the formation of nitrogen- or oxygen-containing heterocycles. The regioselectivity of such reactions would be a critical factor, influenced by the electronic and steric environment of the two chlorine-bearing carbons.

Furthermore, the (E)-isomer of the related 1,4-dichlorobut-2-ene serves as a key starting material in the total synthesis of complex natural products like sceptrin, which features a cyclobutane (B1203170) core and imidazole (B134444) heterocycles. wikipedia.orgacs.org This highlights the utility of the dichlorobutene scaffold in constructing intricate molecular architectures. While direct, documented examples for this compound are less common, its inherent reactivity suggests it is a viable substrate for similar transformations, paving the way for the synthesis of novel heterocyclic compounds.

Functionalization Reactions with Controlled Stereochemical Outcomes

A primary challenge and area of interest in the chemistry of this compound is the ability to perform functionalization reactions while maintaining the stereochemistry of the double bond. The trans arrangement of the substituents across the C2=C3 bond is a key structural feature, and its retention or inversion during a chemical transformation is crucial for the synthesis of stereochemically pure products. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for such stereospecific transformations. nih.gov In these reactions, the stereochemistry of the starting alkene can dictate the stereochemistry of the resulting product. nih.gov

Strategies for Stereochemical Retention (e.g., bulky ligands, solvent effects)

Preserving the (E)-configuration during functionalization reactions is critical for synthetic applications. Isomerization to the more stable (Z)-isomer or other side reactions can be suppressed through careful control of reaction conditions. Key strategies involve the modulation of steric and electronic effects through the choice of ligands, solvents, and temperature.

Ligand Effects: In palladium-catalyzed cross-coupling reactions, the use of bulky ligands on the palladium center is a primary strategy to preserve stereochemistry. These ligands create a sterically hindered environment around the metal, which can disfavor the formation of intermediates that would allow for bond rotation and subsequent isomerization. The steric bulk restricts the conformational flexibility of organometallic intermediates, thereby enforcing a stereoretentive pathway.

Solvent and Temperature Effects: The polarity of the solvent plays a significant role in stabilizing intermediates and transition states. Non-polar solvents like tetrahydrofuran (B95107) (THF) may be preferred over more polar solvents such as dimethylformamide (DMF) to suppress isomerization pathways. Lowering the reaction temperature, often to conditions as low as -78°C, is another effective method to prevent loss of stereochemical integrity. At reduced temperatures, the kinetic barrier for isomerization is often significantly higher than that of the desired productive reaction, leading to the preservation of the (E)-geometry.

The table below summarizes key strategies for achieving stereochemical retention in reactions involving substituted alkenes.

StrategyMechanism of StereoretentionTypical Conditions/Reagents
Bulky Ligands Steric hindrance around the metal center prevents rotation in intermediates, disfavoring isomerization.Palladium catalysts with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or dppf. core.ac.uk
Solvent Polarity Less polar solvents can minimize the lifetime of charged or highly polar intermediates that may be prone to isomerization.Tetrahydrofuran (THF), Dioxane, Toluene. core.ac.uk
Low Temperature Reduces the available thermal energy, making it more difficult to overcome the activation barrier for isomerization.Reactions conducted at 0°C, -40°C, or -78°C.

These strategies are fundamental in controlling the outcome of reactions not only for this compound but for a wide array of stereochemically defined alkenes in modern organic synthesis.

Monitoring Stereoisomeric Purity in Derivatization (e.g., Chiral HPLC, CD Spectroscopy)

Verifying the stereoisomeric purity of the products derived from this compound is essential. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) and Circular Dichroism (CD) spectroscopy are two powerful analytical techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers and diastereomers. mdpi.com The method relies on the differential interaction of stereoisomers with a chiral stationary phase. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and excellent resolving power for a variety of chiral compounds, including those with alkene functionalities. pharmafocusasia.comnih.gov By carefully selecting the CSP and the mobile phase (often a mixture of an alkane and an alcohol), one can achieve baseline separation of stereoisomers, allowing for accurate determination of isomeric ratios and enantiomeric excess. acs.org

The following table provides examples of conditions used for the chiral separation of alkene derivatives.

Chiral Stationary Phase (CSP)Mobile Phase CompositionApplication Notes
Lux Cellulose-2 Polar organic modes (e.g., acetonitrile/alcohol)Effective for resolving racemic 4,5-dihydro-1H-pyrazole derivatives with short analysis times. nih.gov
Lux Amylose-2 Normal phase modes (e.g., hexane/isopropanol)Shows high resolving ability for pyrazole (B372694) derivatives, though with longer analysis times. nih.gov
Chiralpak IB / IC Hexane/2-propanolCapable of simultaneously separating E/Z isomers and enantiomers of allylic compounds. acs.org
CYCLOBOND I 2000 (β-cyclodextrin) Methanol/Ammonium phosphate (B84403) bufferUseful for trace analysis and compounds with multiple functional groups near the chiral center. sigmaaldrich.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. escholarship.org This technique is particularly valuable for determining the absolute configuration and studying the conformational properties of chiral substances. acs.org For a derivative of this compound to be CD-active, it must be chiral. The CD spectrum provides a unique fingerprint for a specific enantiomer, showing positive or negative peaks at characteristic wavelengths. researchgate.net Theoretical calculations, such as time-dependent density functional theory (TDDFT), can be used to predict the CD spectra of proposed structures, and by comparing the calculated spectrum with the experimental one, the absolute configuration of the synthesized molecule can be confidently assigned. acs.orgresearchgate.net

Environmental Behavior and Advanced Analytical Detection Methodologies for Dichlorobutenes in Research Contexts

Environmental Fate and Abiotic Transformation Pathways

The environmental behavior of (E)-1,2-dichloro-2-butene, like other dichlorobutene (B78561) isomers, is governed by several key abiotic processes. While specific experimental data for the this compound isomer is limited in scientific literature, studies on closely related isomers provide critical insights into its expected environmental fate, including its susceptibility to hydrolysis, atmospheric degradation, and volatilization.

Hydrolysis is a significant abiotic degradation pathway for dichlorobutenes in aqueous environments. The rate of this transformation is influenced by factors such as pH and temperature. For instance, the neutral hydrolysis half-life of 1,4-dichloro-2-butene, a structural isomer, has been measured at 3.2 days, suggesting that other dichlorobutenes, including this compound, may also undergo hydrolysis. echemi.comnih.gov Experimental data for another isomer, 3,4-dichlorobut-1-ene, shows a clear dependence on pH, with hydrolysis half-lives of 20.9, 33.3, and 35.0 days at pH 4, 7, and 9, respectively, at 25°C. oecd.org The primary degradation products from the hydrolysis of dichlorobutenes are generally expected to be the corresponding dihydroxybutenes. oecd.org

Table 1: Experimentally Determined Hydrolysis Half-Life of Dichlorobutene Isomers at 25°C

CompoundpH 4pH 7pH 9
3,4-Dichlorobut-1-ene 20.9 days33.3 days35.0 days
1,4-Dichloro-2-butene Not Reported3.2 days (neutral)Not Reported

Data sourced from studies on specified isomers to indicate the general reactivity of dichlorobutenes. echemi.comoecd.org

Once in the atmosphere, dichlorobutenes are subject to degradation, primarily through reactions with photochemically produced hydroxyl (OH) radicals and, to a lesser extent, ozone (O₃). oecd.org Studies on isomers provide estimates for their atmospheric lifetimes. For 3,4-dichlorobut-1-ene, the estimated atmospheric half-life is 14 hours for the reaction with OH radicals and 23 hours for the reaction with ozone. oecd.org Similarly, the atmospheric half-lives for the cis- and trans-isomers of 1,2-dichloroethene, a related compound, are estimated to be 8.3 and 3.6 days, respectively, due to their reaction with OH radicals. who.int The primary mechanism of degradation initiated by OH radicals involves the addition of the radical to the double bond, leading to the formation of various chlorinated aldehydes and other oxygenated products. researchgate.net

Table 2: Estimated Atmospheric Half-Lives of Related Chloroalkenes

CompoundReactantEstimated Half-Life
3,4-Dichlorobut-1-ene OH radicals14 hours
O₃23 hours
trans-1,2-Dichloroethene OH radicals3.6 days
cis-1,2-Dichloroethene OH radicals8.3 days

Data from related compounds illustrates the potential atmospheric degradation pathways. oecd.orgwho.int

Volatilization from water and soil surfaces is an important transport mechanism for dichlorobutenes. echemi.com The tendency of a chemical to volatilize from water is often predicted using its Henry's Law constant. For 1,4-dichloro-2-butene, the Henry's Law constant suggests that it is expected to volatilize from water surfaces. nih.gov Based on this, the volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) is estimated to be 2 hours. nih.gov Similarly, for 3,4-dichloro-1-butene (B1205564), the estimated Henry's Law constant indicates that it is expected to volatilize rapidly from water surfaces, with estimated half-lives of 1 hour for a model river and 4.5 days for a model lake. echemi.com Given these findings for its isomers, this compound is also expected to be volatile. echemi.com

Advanced Analytical Techniques for Trace Analysis in Environmental Matrices

Accurate detection and quantification of dichlorobutenes in environmental samples like water, soil, and air require highly sensitive and selective analytical methods. The complexity of these matrices and the typically low concentrations of the analytes necessitate advanced sample preparation and detection technologies.

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and efficient sample preparation technique well-suited for the analysis of volatile and semi-volatile organic compounds, including dichlorobutenes. sigmaaldrich.comnih.gov The method utilizes a fused-silica fiber coated with a stationary phase. This fiber is exposed to the sample or its headspace, where analytes partition from the matrix onto the fiber coating. purdue.edu Following extraction, the fiber is transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and introduced into the GC column for separation. sigmaaldrich.com

Coupling SPME with Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful tool for the analysis of dichlorobutenes. GC separates the individual components of the sample mixture, while MS provides positive identification based on the unique mass spectrum of each compound and allows for sensitive quantification. purdue.edu This combination is highly effective for trace analysis in environmental matrices, offering low detection limits and high selectivity. nih.gov The choice of SPME fiber coating and extraction conditions (e.g., time, temperature, agitation) can be optimized to enhance the recovery and sensitivity for specific target analytes. youtube.com

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high degree of accuracy and precision for the quantification of elements and molecules. osti.govnih.gov It is considered a primary ratio method and is often used to certify reference materials. researchgate.net

The principle of IDMS involves adding a known amount of an isotopically labeled version of the target analyte (e.g., this compound labeled with Carbon-13 or Chlorine-37) to the sample before any processing or extraction. osti.govnih.gov This "spike" serves as an internal standard that behaves almost identically to the native analyte throughout the entire analytical procedure, including extraction, cleanup, and instrumental analysis. nih.gov

By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, any sample loss during the workup procedure can be precisely corrected for. epa.gov This approach effectively minimizes uncertainties arising from matrix effects and incomplete analyte recovery, which are common challenges in complex environmental samples. The use of IDMS, particularly in conjunction with high-resolution GC-MS, allows for highly reliable and accurate quantification of dichlorobutenes at very low concentration levels. nih.gov

Method Validation and Quality Assurance in Environmental Research

The reliable quantification of this compound and related dichlorobutenes in environmental matrices such as water and soil is fundamentally dependent on rigorous method validation and the implementation of a comprehensive quality assurance/quality control (QA/QC) program. wisc.edu These procedures ensure that the data generated are accurate, precise, and defensible, which is crucial for environmental monitoring and research. eurachem.org Analytical methods, typically based on gas chromatography (GC) coupled with detectors like mass spectrometry (MS) or an electron capture detector (ECD), must be validated to demonstrate their suitability for their intended purpose. gcms.czresearchgate.net

Method validation establishes the performance characteristics of an analytical procedure, while quality assurance provides the framework for maintaining and controlling the quality of the analytical measurements on an ongoing basis. wisc.edueurachem.org For halogenated hydrocarbons like this compound, validation confirms that the chosen method can reliably detect and quantify the analyte at concentrations relevant to environmental exposure. astm.org

Method Validation Parameters

Method validation is performed to confirm that the analytical procedure is suitable for its intended purpose. epa.govepa.gov Key performance parameters are evaluated to establish the method's capabilities and limitations. For halogenated hydrocarbons, including dichlorobutene isomers, these parameters are assessed using standards and spiked environmental samples. gcms.czmdpi.com

Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by analyzing a series of standards of known concentrations. The linearity is typically expressed by the coefficient of determination (R²). For environmental analysis of halogenated hydrocarbons, R² values of 0.998 or greater are generally considered acceptable. gcms.cz

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netmdpi.com For volatile halogenated hydrocarbons in water, detection limits in the low microgram per liter (µg/L) range are often achievable. gcms.czresearchgate.net For instance, methods for similar compounds have reported MDLs ranging from 0.001 to 0.63 µg/L. gcms.cz

Accuracy: Accuracy refers to the closeness of a measured value to the true or accepted value. It is often evaluated through recovery studies, where a known amount of the analyte is added (spiked) into a blank environmental matrix (e.g., clean water) and analyzed. The percentage of the spiked analyte recovered is calculated. Acceptable recovery ranges can vary, but are often expected to be within 70-130%. gcms.czmdpi.com

Precision: Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samples. It is usually expressed as the relative standard deviation (RSD) of the results. For a method to be considered valid, EPA Method 301 requires that the precision not be greater than a 50% relative standard deviation. epa.gov Studies on halogenated hydrocarbons have shown RSDs ranging from less than 1% to around 23%, depending on the analyte and concentration. gcms.czmdpi.com

The following table summarizes typical performance data for the analysis of halogenated hydrocarbons in water, which are representative of the expected performance for methods analyzing this compound.

ParameterTypical Performance MetricReference
Linearity (R²)> 0.998 gcms.cz
Limit of Detection (LOD/MDL)0.001 - 1.0 µg/L gcms.czresearchgate.net
Limit of Quantification (LOQ)0.1 µg/kg (in fish tissue) mdpi.com
Accuracy (Recovery)75.5% - 129.1% gcms.cz
Precision (RSD)0.53% - 5.49% gcms.cz

Quality Assurance in Environmental Research

Quality assurance (QA) encompasses the planned and systematic activities implemented within a quality system to provide confidence that a product or service will fulfill requirements for quality. wisc.edueurachem.org In a research context, this involves a hierarchical approach to ensure data integrity at all stages of a project. wisc.edueurachem.org

Key components of a QA program for the analysis of this compound include:

Standard Operating Procedures (SOPs): All analytical methods should be documented in detail as SOPs. This ensures that procedures are performed consistently over time and by different analysts. epa.gov

Internal Standards: An internal standard is a compound with similar chemical and physical properties to the analyte, which is added to all samples, standards, and blanks at a known concentration before analysis. epa.gov This helps to correct for variations in extraction efficiency and instrument response. epa.gov For GC/MS analysis of volatile organics, isotopically labeled analogs of the target compounds are often used. epa.gova2gov.org

Method Blanks: A method blank is a sample of a clean matrix (e.g., reagent water) that is carried through the entire analytical procedure in the same manner as the environmental samples. epa.gov Analysis of method blanks is crucial for demonstrating that the analytical system is free from contamination that could lead to false-positive results. epa.govepa.gov

Laboratory Control Samples (LCS): An LCS is a blank matrix spiked with a known concentration of the analyte(s) of interest. It is processed alongside the environmental samples to monitor the performance of the entire analytical system, independent of matrix effects. hawaii.gov

Interlaboratory Studies: Participation in proficiency testing or interlaboratory comparison studies allows a laboratory to assess its performance against that of other laboratories. researchgate.net This provides an external and objective measure of analytical competence. govinfo.gov

Data Validation: A formal data validation process is essential to review all QC data against established acceptance criteria. hawaii.govepa.gov This tiered review ensures that any deviations are identified and their potential impact on data quality is assessed before the results are reported. epa.gov

By implementing these validation and QA/QC measures, research laboratories can ensure the generation of high-quality, reliable data for the environmental assessment of this compound.

Q & A

Q. How can the stereochemical configuration of (E)-1,2-Dichloro-2-butene be experimentally confirmed?

To confirm the (E)-configuration, nuclear magnetic resonance (NMR) spectroscopy is essential. The coupling constants (JJ) between protons on the double bond and the spatial arrangement of substituents can distinguish (E) from (Z) isomers. For example, in the (E) isomer, trans-vicinal coupling constants typically range between 12–18 Hz. X-ray crystallography may also be employed for definitive structural elucidation, particularly when synthesizing novel derivatives. Reference spectral data from NIST Chemistry WebBook (e.g., IR and mass spectra) should be cross-referenced .

Q. What are the standard methods for synthesizing this compound in laboratory settings?

A common approach involves the radical-initiated chlorination of 2-butene, where stereoselectivity is controlled by reaction temperature and solvent polarity. For instance, using sulfuryl chloride (SO2Cl2SO_2Cl_2) under inert conditions at 0–5°C minimizes isomerization. Gas chromatography (GC) with a non-polar stationary phase (e.g., SE-54) is recommended to monitor reaction progress and purity, as detailed in NIST protocols .

Q. How can researchers safely handle and store this compound given its reactivity?

Due to its volatility (bp7080°Cbp \approx 70–80°C) and potential for decomposition, storage under nitrogen in amber glass vials at –20°C is advised. Use fume hoods for manipulations and avoid contact with strong bases or metals to prevent dehydrochlorination. Safety data from regulatory guidelines (e.g., Cal/OSHA) highlight the need for personal protective equipment (PPE) and spill containment protocols .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported thermochemical data for this compound?

Discrepancies in enthalpy of formation (ΔHf\Delta H_f^\circ) or vapor pressure values may arise from impurities or measurement techniques. To address this:

  • Validate purity via GC-MS using NIST-standardized columns (e.g., SE-54) .
  • Compare calorimetric data (e.g., bomb calorimetry) with computational methods (DFT or Gaussian calculations).
  • Cross-reference datasets from multiple sources, such as NIST and peer-reviewed journals, to identify systematic errors .

Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

Mechanistic studies require kinetic isotope effects (KIE), isotopic labeling (13C^{13}C, 37Cl^{37}Cl), and in-situ spectroscopic monitoring (e.g., FTIR). For example, in dehydrohalogenation reactions, deuterated solvents can reveal proton-transfer steps. Computational modeling (e.g., transition state theory) should supplement experimental data to confirm intermediates .

Q. What methodologies are optimal for detecting this compound in environmental matrices (e.g., groundwater)?

Solid-phase microextraction (SPME) paired with GC-MS is effective for trace analysis. Quantify using isotope dilution (e.g., 37Cl^{37}Cl-labeled internal standards) to correct for matrix effects. Method validation should follow EPA guidelines, including limits of detection (LOD < 1 ppb) and recovery rates (80–120%) .

Q. How can researchers address challenges in stereochemical retention during functionalization reactions?

Steric hindrance and solvent effects are critical. For instance, using bulky ligands in palladium-catalyzed cross-coupling reactions preserves the (E)-configuration. Solvent polarity (e.g., DMF vs. THF) and low temperatures (–78°C) can further suppress isomerization. Monitor reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for interpreting conflicting toxicity or environmental impact data?

Apply meta-analysis frameworks to aggregate datasets, weighting studies by sample size and methodology rigor. For example, use Cochran’s Q-test to assess heterogeneity and random-effects models to account for variability. Transparent reporting of confidence intervals (95% CI) and p-values is essential, per guidelines from health research data-sharing initiatives .

Q. How should researchers design experiments to minimize bias in synthetic yield optimization?

Implement factorial design (e.g., Box-Behnken or central composite designs) to evaluate variables (temperature, catalyst loading, solvent ratio). Response surface methodology (RSM) identifies optimal conditions while reducing experimental runs. Validate models using ANOVA and lack-of-fit tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.